molecular formula C7H8N2O2S B6259975 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid CAS No. 1256097-94-5

2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid

Cat. No. B6259975
CAS RN: 1256097-94-5
M. Wt: 184.2
InChI Key:
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Description

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves the use of FTIR and NMR (1H and 13C) for characterization . The yield is typically around 50%, with a melting point of 196–198 °C . The reaction involves petroleum ether and ethyl acetate .


Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives is characterized by FTIR and NMR (1H and 13C) . The IR spectrum shows peaks at 1696 cm-1 (C=O ester), 3030 cm-1 (C–H), 1506 cm-1 (C=C), 1619 cm-1 (C=N), and 3210 cm-1 (OH) . The 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-aminothiazole derivatives are complex and involve multiple steps . The reactions involve the formation of Schiff bases, which have gained a remarkable place in medicinal chemistry because of their diverse therapeutic roles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole derivatives are characterized by their melting points, yields, and spectroscopic data . The yield is typically around 50%, with a melting point of 196–198 °C . The IR and NMR spectra provide information about the functional groups present in the molecule .

Scientific Research Applications

Future Directions

The future directions in the research of 2-aminothiazole derivatives could involve the design and synthesis of more analogues with improved therapeutic properties . Further studies could also focus on understanding the mechanism of action of these compounds and exploring their potential applications in the treatment of various diseases .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid involves the cyclization of a thioamide intermediate followed by carboxylation and deprotection.", "Starting Materials": [ "Cyclopropylamine", "Carbon disulfide", "Sodium hydroxide", "Bromine", "Ethanol", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Chloroacetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "React cyclopropylamine with carbon disulfide and sodium hydroxide to form the thioamide intermediate", "Brominate the thioamide intermediate with bromine in ethanol to form the bromothioamide intermediate", "Treat the bromothioamide intermediate with sodium hydroxide and chloroacetic acid to form the thiazole intermediate", "Carboxylate the thiazole intermediate with carbon dioxide and sodium bicarbonate to form the carboxylic acid intermediate", "Deprotect the carboxylic acid intermediate with hydrogen peroxide and sodium hydroxide to form the final product", "Reduce the final product with sodium borohydride in acetic acid and methanol to obtain the desired compound", "Purify the compound by recrystallization from diethyl ether and hydrochloric acid" ] }

CAS RN

1256097-94-5

Product Name

2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid

Molecular Formula

C7H8N2O2S

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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